Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate
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Overview
Description
Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate is an organic compound with a complex structure that includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate typically involves several steps, including the formation of the hept-2-enoate backbone and the introduction of the hydroxy and methyl groups at specific positions. One common method involves the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include the use of solvents like dichloromethane and reagents such as ethyl magnesium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The double bond in the hept-2-enoate can be reduced to a single bond using hydrogenation with palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon at elevated pressure.
Substitution: Tosyl chloride in pyridine at 0°C.
Major Products
Oxidation: Ethyl (4R,5R)-5-oxo-4,6-dimethylhept-2-enoate.
Reduction: Ethyl (4R,5R)-5-hydroxy-4,6-dimethylheptanoate.
Substitution: Ethyl (4R,5R)-5-tosyloxy-4,6-dimethylhept-2-enoate.
Scientific Research Applications
Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism by which Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3R,4R,5R)-5-formamido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate .
- Ethyl (2E,4R,5R)-5-hydroxy-4-(tetrahydro-2H-pyran-2-yloxy)-2-hexenoate .
Uniqueness
Ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions while maintaining its chiral integrity makes it a valuable compound in synthetic chemistry and research .
Properties
CAS No. |
82290-72-0 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl (4R,5R)-5-hydroxy-4,6-dimethylhept-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-5-14-10(12)7-6-9(4)11(13)8(2)3/h6-9,11,13H,5H2,1-4H3/t9-,11-/m1/s1 |
InChI Key |
DRGCTKWLOHCEIR-MWLCHTKSSA-N |
Isomeric SMILES |
CCOC(=O)C=C[C@@H](C)[C@@H](C(C)C)O |
Canonical SMILES |
CCOC(=O)C=CC(C)C(C(C)C)O |
Origin of Product |
United States |
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